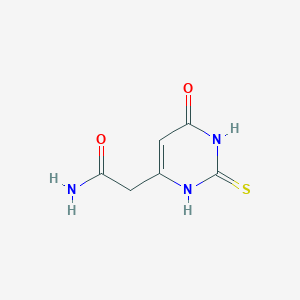

2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

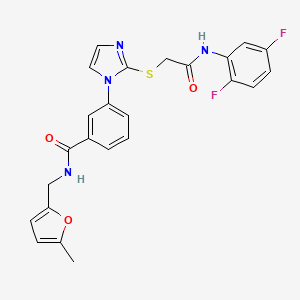

“2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide” is a chemical compound with the CAS Number: 868238-02-2 . It has a molecular weight of 185.21 . The IUPAC name for this compound is 2-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)acetamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3O2S/c7-4(10)1-3-2-5(11)9-6(12)8-3/h2H,1H2,(H2,7,10)(H2,8,9,11,12) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound has been found to react with various amines and hydrazine hydrate . For example, when it reacts with hydrazine hydrate, it produces 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . When it reacts with aniline, it results in the substitution of the R-sulfanyl group with the formation of 2-anilinopyrimidine .Physical And Chemical Properties Analysis

The compound has a melting point of 210-211 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

The compound can be used in the synthesis of various derivatives. For instance, it can react with aliphatic amines to produce corresponding acetamides . This reaction can be used to create a variety of new compounds with potential applications in different fields of research .

Anticancer Research

Pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit anticancer activities . As “2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide” is a pyrimidine derivative, it could potentially be used in anticancer research .

Antitubercular Research

Pyrimidine derivatives have also been found to exhibit antitubercular activities . Therefore, “2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide” could potentially be used in research related to tuberculosis treatment .

Anti-HIV Research

Pyrimidine derivatives have shown anti-HIV activities . This suggests that “2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide” could potentially be used in HIV research .

Anticonvulsant Research

S-alkyl derivatives of 6-methyl-2-thiouracil, which is used to obtain “2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide”, have shown anticonvulsant activity . This suggests potential applications in anticonvulsant research .

Nucleic Acid Research

Pyrimidine bases are one of the main components of nucleic acids . Therefore, “2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide”, being a pyrimidine derivative, could potentially be used in nucleic acid research .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c7-4(10)1-3-2-5(11)9-6(12)8-3/h2H,1H2,(H2,7,10)(H2,8,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOFCKMXPKSTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-2-[4-(difluoromethyl)phenyl]benzene](/img/structure/B2738366.png)

![2-((naphthalen-1-ylmethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738371.png)

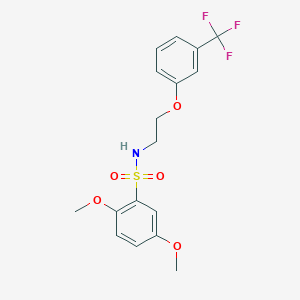

![1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2738373.png)

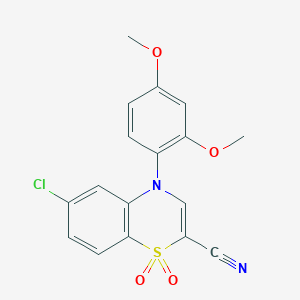

![7-(4-Chlorophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2738378.png)

![Furan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2738380.png)

![7-(4-ethoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2738381.png)

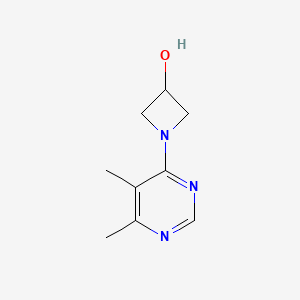

![2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2738385.png)

![N-(2-ethylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2738386.png)

![1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2738387.png)